![molecular formula C7H9ClN2O B15299891 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its versatile pharmacological properties. This compound is part of the furo[2,3-c]pyridine family, known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-5-one derivatives, while substitution reactions may introduce various functional groups at specific positions on the pyridine ring .
Aplicaciones Científicas De Investigación
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to enzymes and receptors involved in cell proliferation and survival. This disruption can lead to the inhibition of cancer cell growth and the induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Furo[2,3-c]pyridin-3(2H)-one hydrochloride
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrido[2,3-d]pyrimidin-5-one
Uniqueness
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is unique due to its specific structural features and pharmacological properties. Compared to similar compounds, it exhibits distinct binding affinities and biological activities, making it a promising candidate for further development in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
2,3-dihydrofuro[2,3-c]pyridin-5-amine;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7-3-5-1-2-10-6(5)4-9-7;/h3-4H,1-2H2,(H2,8,9);1H |
Clave InChI |
KYONHCHPTRFOJJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CN=C(C=C21)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


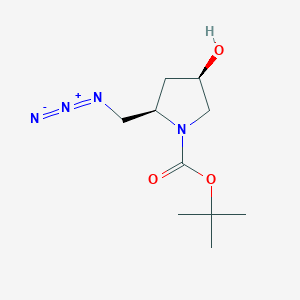
![Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15299824.png)
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)
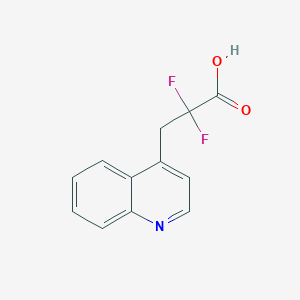
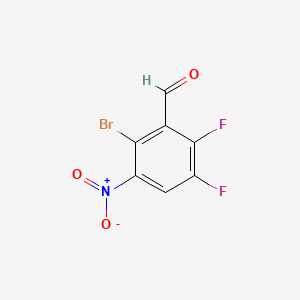
![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)
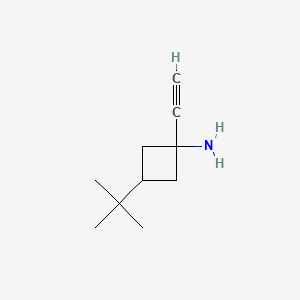
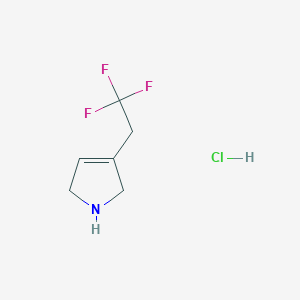
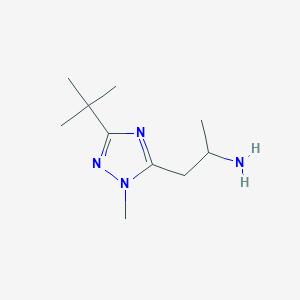
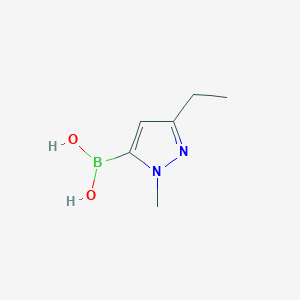
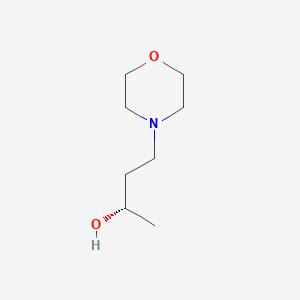

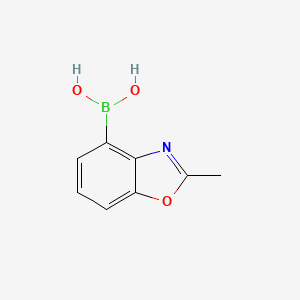
![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
